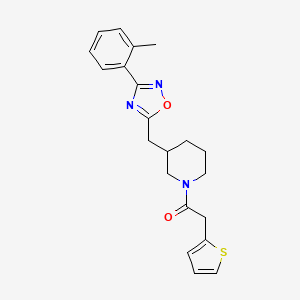

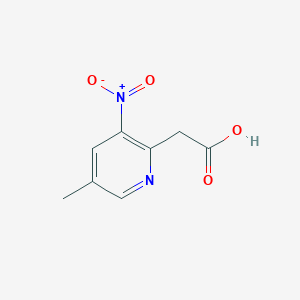

![molecular formula C10H15N3O B2478809 N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide CAS No. 1311840-14-8](/img/structure/B2478809.png)

N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide” is a derivative of pyridine. Pyridine derivatives are of interest because they are more basic than pyridine, owing to the resonance stabilization from the dimethylamino substituent . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of “N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

“N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide” can participate in a variety of chemical reactions. For instance, in the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .科学的研究の応用

Lewis Pair Chemistry

The compound has been involved in the study of intramolecular pyridine-based frustrated Lewis pairs. Specifically, it has been shown that the deprotonation of certain methylpyridines, including derivatives related to N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide, leads to the formation of organolithium or -potassium compounds. These compounds exhibit intramolecular B-N bonds and form four-membered rings, demonstrating low reactivity towards various reactants due to specific structural features (Körte et al., 2015).

Coordination Chemistry and Crystallography

The compound has relevance in coordination chemistry, particularly in the study of copper(II) complexes with sterically demanding ligands related to N-(pyridin-2-yl)acetamide. These studies reveal how steric hindrance affects coordination number and geometry, offering insights into ligand design and metal coordination dynamics (Smolentsev, 2017).

Synthetic Chemistry

The compound is also significant in synthetic chemistry for producing novel heterocyclic compounds. For instance, it is used in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, showcasing its utility in creating previously unknown derivative compounds with potential applicability across various fields (Palamarchuk et al., 2019).

特性

IUPAC Name |

N-[[2-(dimethylamino)pyridin-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8(14)12-7-9-4-5-11-10(6-9)13(2)3/h4-6H,7H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIVWGJUNJZCKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=NC=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2478727.png)

![N-[(piperidin-2-yl)methyl]acetamide hydrochloride](/img/structure/B2478733.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2478741.png)

![4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile](/img/structure/B2478744.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2478746.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2478749.png)